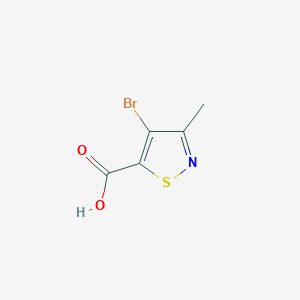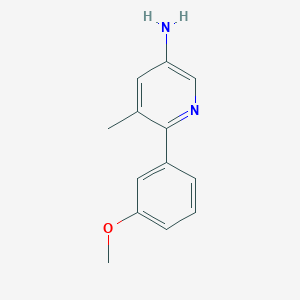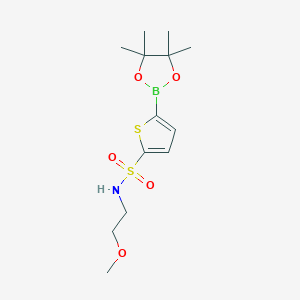
6-(4-溴苯基)嘧啶-2,4(1H,3H)-二酮
描述
Pyrimidine derivatives are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain precursors . For example, target compounds can be prepared via condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with equimolar amounts of aromatic aldehydes .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, electronic, PMR, and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be used in the development of novel and promising fungicides .Physical And Chemical Properties Analysis
Pyrimidine derivatives are often high melting colorless or colored compounds that are stable during storage, soluble in EtOH, DMSO, and CHCl3, and slightly soluble in H2O and C6H6 .科学研究应用
Anticancer Research
This compound has been utilized in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have shown promising results in in vitro anticancer studies, particularly against breast cancer cell lines . The molecular docking studies of these derivatives have indicated strong binding affinities against Bcl2 anti-apoptotic protein, suggesting potential as a therapeutic agent in cancer treatment .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione have been reported to inhibit the FGFR signaling pathway, which is crucial in various types of tumors . FGFR inhibitors are an attractive strategy for cancer therapy, and the derivatives of this compound have shown potent activities against FGFR1, 2, and 3, offering a pathway for the development of new cancer therapeutics .
Neuroprotective and Anti-neuroinflammatory Agents
The compound has been part of the synthesis of novel triazole-pyrimidine hybrids, which are being explored as potential neuroprotective and anti-neuroinflammatory agents. These hybrids have shown significant promise in reducing the expression of markers associated with endoplasmic reticulum stress and apoptosis in neuronal cells .
Antimicrobial Activity
Pyrimidine derivatives, including those derived from 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and evaluated for their antimicrobial activities. These compounds have displayed excellent activity against a range of microorganisms, highlighting their potential as antimicrobial agents .
Antitumor Activity
Research has also focused on the synthesis of polysubstituted pyrimidine derivatives containing the 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione moiety for evaluating antiproliferative activity against various human tumor cell lines. These studies aim to develop more effective antitumor drugs .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their biological activity. This research is crucial for the rational design of new compounds with enhanced therapeutic efficacy .
Drug Design and Optimization
Due to its structural versatility, 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione serves as a key intermediate in the design and optimization of drugs targeting various diseases. Its derivatives are used to create compounds with lower molecular weights, which are beneficial for subsequent optimization processes .
Molecular Docking Studies
The compound’s derivatives are often used in molecular docking studies to predict the orientation of a drug within a target enzyme or receptor. These studies help in predicting the binding affinity and activity of the drug, which is essential for drug development .
作用机制
Target of Action
Similar pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle progression .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .
未来方向
属性
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLHYVBZXVJFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257906 | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
33166-95-9 | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)



![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)
![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)



